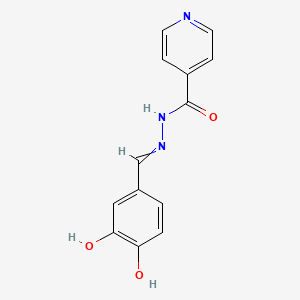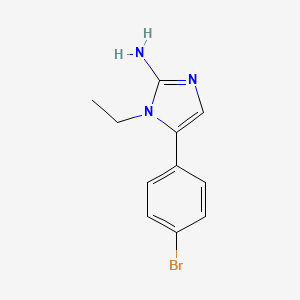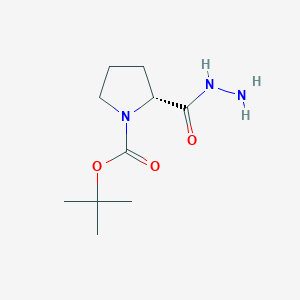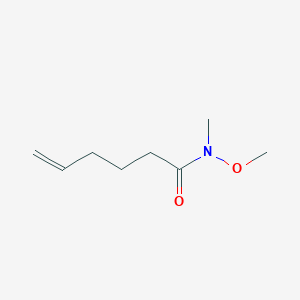
3,4-Dihydroxybenzaldehyde isonicotinoyl hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydroxybenzaldehyde isonicotinoyl hydrazone is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is formed by the condensation reaction between 3,4-dihydroxybenzaldehyde and isonicotinic acid hydrazide. It is recognized for its ability to form complexes with metal ions, making it useful in analytical chemistry and other scientific research areas.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxybenzaldehyde isonicotinoyl hydrazone typically involves the condensation reaction between 3,4-dihydroxybenzaldehyde and isonicotinic acid hydrazide. The reaction is usually carried out in methanol as a solvent. The reaction conditions include:
Reactants: 3,4-dihydroxybenzaldehyde and isonicotinic acid hydrazide.
Solvent: Methanol.
Temperature: Room temperature or slightly elevated temperatures.
Reaction Time: Several hours to ensure complete reaction.
The product is then purified by recrystallization from an appropriate solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes using larger reaction vessels, optimizing reaction conditions for higher yields, and employing industrial purification techniques such as column chromatography or crystallization.
化学反応の分析
Types of Reactions
3,4-Dihydroxybenzaldehyde isonicotinoyl hydrazone undergoes various chemical reactions, including:
Condensation Reactions: Formation of hydrazones by reacting with aldehydes or ketones.
Complexation Reactions: Formation of complexes with metal ions such as chromium(VI) and vanadium(V).
Oxidation and Reduction Reactions: Potential to undergo redox reactions due to the presence of hydroxyl groups.
Common Reagents and Conditions
Condensation Reactions: Typically involve aldehydes or ketones and hydrazides in the presence of methanol or ethanol as solvents.
Complexation Reactions: Involve metal ions and the compound in a buffered solution, such as acetic acid-sodium acetate buffer.
Major Products Formed
Hydrazones: Formed by condensation reactions with aldehydes or ketones.
Metal Complexes: Formed by complexation reactions with metal ions like chromium(VI) and vanadium(V).
科学的研究の応用
3,4-Dihydroxybenzaldehyde isonicotinoyl hydrazone has several scientific research applications:
Analytical Chemistry: Used as a reagent for the spectrophotometric determination of metal ions such as chromium(VI) and vanadium(V).
Biological Studies: Investigated for its potential antimicrobial and anticancer properties.
Medicinal Chemistry: Explored for its ability to form complexes with metal ions, which can be useful in developing metal-based drugs.
Industrial Applications: Potential use in the synthesis of fluorescent reagents and other specialty chemicals.
作用機序
The mechanism of action of 3,4-Dihydroxybenzaldehyde isonicotinoyl hydrazone involves its ability to form stable complexes with metal ions. This complexation can inhibit the activity of metal-dependent enzymes or interfere with metal ion transport in biological systems. The compound’s hydroxyl groups also allow it to participate in redox reactions, potentially affecting cellular oxidative stress pathways .
類似化合物との比較
Similar Compounds
2,4-Dihydroxybenzaldehyde isonicotinoyl hydrazone: Similar structure but with hydroxyl groups at different positions.
3,5-Dihydroxybenzaldehyde isonicotinoyl hydrazone: Another structural isomer with hydroxyl groups at different positions.
2,3-Dihydroxybenzaldehyde isonicotinoyl hydrazone: Similar compound with hydroxyl groups at different positions.
Uniqueness
3,4-Dihydroxybenzaldehyde isonicotinoyl hydrazone is unique due to its specific hydroxyl group positions, which influence its reactivity and ability to form stable metal complexes. This makes it particularly useful in analytical chemistry for the determination of specific metal ions .
特性
CAS番号 |
13838-18-1 |
|---|---|
分子式 |
C13H11N3O3 |
分子量 |
257.24 g/mol |
IUPAC名 |
N-[(3,4-dihydroxyphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H11N3O3/c17-11-2-1-9(7-12(11)18)8-15-16-13(19)10-3-5-14-6-4-10/h1-8,17-18H,(H,16,19) |
InChIキー |
FDFDWHTXHDGTDI-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C=NNC(=O)C2=CC=NC=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-Boc-3-([2-(3-bromo-phenyl)-ethylamino]-methyl)-pyrrolidine](/img/structure/B12446067.png)


![2-(3,5-dimethylphenoxy)-N-[2-(morpholin-4-yl)ethyl]acetamide](/img/structure/B12446083.png)

![7-amino-2-methyl-tetrahydro-3H-pyrrolo[1,2-a]pyrazine-1,4-dione hydrochloride](/img/structure/B12446087.png)
![tert-butyl rel-(1R,2S,6R,7S)-4,10-diazatricyclo[5.2.1.0~2,6~]decane-10-carboxylate hydrochloride](/img/structure/B12446100.png)
![(5E)-5-{[4-(2-methylpropoxy)phenyl]methylidene}-2-sulfanyl-1,3-thiazol-4-one](/img/structure/B12446107.png)


![N-(3-methoxyphenyl)-4-phenyl-2-[(phenylacetyl)amino]thiophene-3-carboxamide](/img/structure/B12446142.png)


